Folipastatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

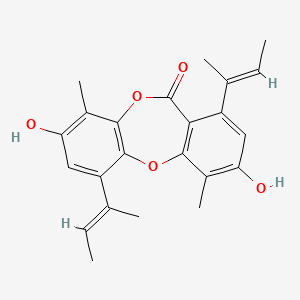

Folipastatin is a depsidone compound known for its inhibitory activity against phospholipase A2. This compound is produced by the fungi Aspergillus unguis and Wicklowia aquatica. This compound has the molecular formula C23H24O5 and is characterized by its unique depsidone carbon skeleton .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Folipastatin is typically isolated from the fermentation broth of Aspergillus unguis. The fermentation process involves cultivating the fungi in a suitable medium, followed by solvent extraction and purification through chromatography and recrystallization .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation using optimized conditions to maximize yield. The process includes:

Fermentation: Using a medium containing glycerol, potatoes, and other nutrients.

Extraction: Solvent extraction to recover this compound from the culture broth.

Purification: A series of chromatographic techniques and recrystallization to obtain pure this compound.

Análisis De Reacciones Químicas

Types of Reactions: Folipastatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce different substituents into the this compound molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various reagents depending on the desired substituent, such as halogens or alkyl groups

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce a variety of substituted this compound compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Folipastatin exhibits a unique chemical structure that allows it to interact with various biological targets. It primarily acts as an inhibitor of phospholipase A2, an enzyme involved in the inflammatory response. The compound demonstrates moderate antibiotic activity against Gram-positive bacteria and has shown potential in inhibiting the release of arachidonic acid from immune cells, which is crucial in managing inflammation .

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties. In vivo studies indicate that it can significantly reduce inflammation in models such as the 12-O-tetradecanoylphorbol 13-acetate-induced ear edema in rats when administered topically at a dosage of 0.5 mg per rat .

Antimicrobial Activity

The compound displays antimicrobial effects, particularly against various strains of bacteria and fungi. It has been shown to be effective against methicillin-resistant Staphylococcus aureus and Candida neoformans, with minimum inhibitory concentration (MIC) values comparable to established antifungal treatments .

Anticancer Potential

Research indicates that this compound may have cytotoxic effects on cancer cell lines. In laboratory settings, it has demonstrated significant activity against several human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Study 1: Inhibition of Phospholipase A2

In a pivotal study, this compound was isolated from Aspergillus unguis and characterized for its ability to inhibit phospholipase A2 with an IC50 value of 39 µM. This inhibition is critical as phospholipase A2 plays a significant role in the inflammatory process, making this compound a candidate for developing anti-inflammatory drugs .

Case Study 2: Antibacterial Efficacy

A study assessing the antibacterial properties of this compound revealed its effectiveness against vancomycin-resistant Enterococcus faecium. The compound exhibited potent activity with MIC values indicating strong antimicrobial potential, thus supporting its use in treating resistant bacterial infections .

Comparative Data Table

| Application | Target | Mechanism | IC50/MIC Values |

|---|---|---|---|

| Anti-inflammatory | Phospholipase A2 | Enzyme inhibition | IC50 = 39 µM |

| Antimicrobial | Gram-positive bacteria | Bacterial growth inhibition | MIC = 1-0.5 µg/mL |

| Antifungal | Candida neoformans | Fungal growth inhibition | MIC = 0.5 µg/mL |

| Cytotoxicity | Various cancer cell lines | Induction of apoptosis | Varies by cell line |

Mecanismo De Acción

Folipastatin exerts its effects primarily by inhibiting phospholipase A2. This enzyme is involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent production of inflammatory mediators. By inhibiting phospholipase A2, this compound reduces the production of these mediators, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Folipastatin is unique due to its depsidone structure and specific inhibitory activity against phospholipase A2. Similar compounds include:

Nidulin: Another depsidone compound with similar inhibitory activity.

Aspergillin: A compound produced by Aspergillus species with related biological properties.

Follistatin: Although structurally different, follistatin also exhibits inhibitory effects on certain enzymes

This compound stands out due to its specific production by Aspergillus unguis and Wicklowia aquatica and its unique chemical structure, making it a valuable compound for various scientific research applications .

Propiedades

Fórmula molecular |

C23H24O5 |

|---|---|

Peso molecular |

380.4 g/mol |

Nombre IUPAC |

1,7-bis[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one |

InChI |

InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7+,12-8+ |

Clave InChI |

JJMKBGPTPXPMBH-MKICQXMISA-N |

SMILES isomérico |

C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C/C)/C)C)O |

SMILES canónico |

CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O |

Sinónimos |

folipastatin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.